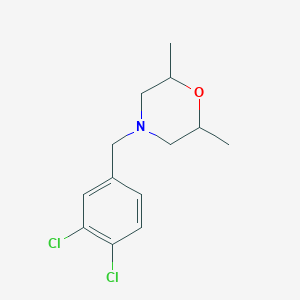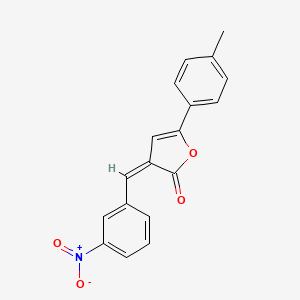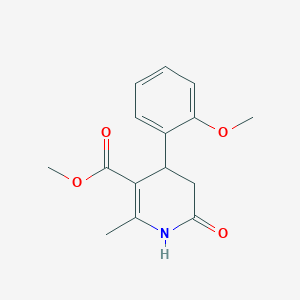
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine (DCBD) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of morpholine derivatives and is known for its ability to interact with various biological systems.
科学的研究の応用
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has been used in various scientific research applications such as pharmacology, toxicology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. This compound has also been used as a tool for studying the role of ion channels in various biological processes.
作用機序
The mechanism of action of 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine is complex and involves multiple targets. It has been shown to interact with various ion channels, including voltage-gated potassium channels, calcium channels, and chloride channels. This compound has also been found to modulate the activity of G protein-coupled receptors and ionotropic receptors. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. This compound has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for use in lab experiments. It is highly toxic and should be handled with care. In addition, this compound has low solubility in water, which can limit its use in some biological assays.
将来の方向性
There are several future directions for research on 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine. One area of interest is the development of new analogs with improved biological activity and reduced toxicity. Another area of research is the identification of the specific targets of this compound and the elucidation of its mode of action. This compound has also been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer and fungal infections. Therefore, further research is needed to explore the potential clinical applications of this compound.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. It has a wide range of biological activities and has been used as a tool for studying various biological processes. This compound has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential clinical applications.
合成法
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine can be synthesized by the reaction of 3,4-dichlorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base. The reaction proceeds smoothly and yields a white crystalline solid. The purity of the compound can be further improved by recrystallization.
特性
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-6-16(7-10(2)17-9)8-11-3-4-12(14)13(15)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFYWOIUPVNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)


![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5136196.png)

![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
![1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)
![3,5-dimethoxy-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5136246.png)
![3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5136248.png)


